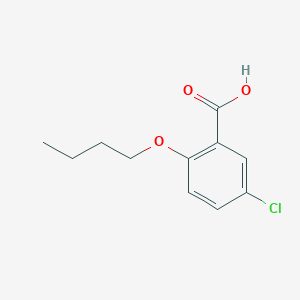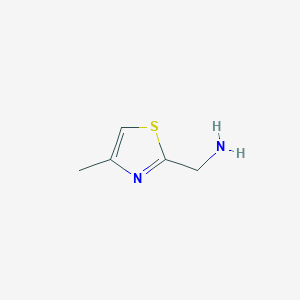
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Descripción general
Descripción
5-Aminothalidomida: es un derivado del compuesto inmunomodulador talidomidaEl compuesto tiene la fórmula molecular C13H11N3O4 y un peso molecular de 273.2 g/mol .
Aplicaciones Científicas De Investigación
Química: La 5-Aminothalidomida se utiliza como intermedio en la síntesis de diversos compuestos, incluidas las PROTAC (quimeras dirigidas a la proteólisis) que tienen aplicaciones en la degradación de proteínas dirigida .
Biología: El compuesto se utiliza en estudios biológicos para investigar sus efectos sobre la proliferación celular y la apoptosis.
Medicina: La 5-Aminothalidomida se está explorando por su potencial terapéutico en el tratamiento de enfermedades como la esclerosis múltiple y el cáncer. Es un intermedio en la síntesis de derivados de la talidomida que han mostrado resultados prometedores en estudios preclínicos .
Industria: El compuesto se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos. Sus propiedades únicas lo convierten en una herramienta valiosa en el descubrimiento y desarrollo de fármacos .
Mecanismo De Acción
La 5-Aminothalidomida ejerce sus efectos uniéndose a la cereblona (CRBN), un receptor de reconocimiento de sustrato para el complejo ubiquitina ligasa de anillo Cullin 4 (CRL4). Esta unión induce el reclutamiento de sustratos no nativos a CRL4 CRBN, lo que lleva a su ubiquitinación y posterior degradación. El mecanismo de acción del compuesto implica la modulación de varios objetivos moleculares y vías, incluido el factor de necrosis tumoral (TNF), la interleucina 6 (IL-6) y el factor de crecimiento endotelial vascular (VEGF) .
Análisis Bioquímico
Biochemical Properties
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the context of protein degradation and enzyme interactions. It interacts with enzymes such as cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The compound’s ability to bind to cereblon and modulate its activity is a key aspect of its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by disrupting the interactions between tumor cells and their microenvironment. Additionally, it can enhance immune responses, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to cereblon, leading to the recruitment of target proteins for ubiquitination and degradation. This process results in the inhibition of specific signaling pathways and changes in gene expression. The compound’s ability to modulate the activity of cereblon and other proteins is central to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of target proteins and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate protein degradation and immune responses without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and off-target interactions. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, leading to the degradation of target proteins. This interaction can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target proteins to exert its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can affect its activity and the efficiency of protein degradation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La 5-Aminothalidomida se puede sintetizar a través de varias rutas sintéticas. Un método común implica la reacción de talidomida con amoníaco o una amina en condiciones específicas. La reacción típicamente requiere un solvente como el dimetilsulfóxido (DMSO) y puede llevarse a cabo a temperaturas elevadas para facilitar la formación del derivado amino .
Métodos de Producción Industrial: La producción industrial de 5-Aminothalidomida sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación como la recristalización y la cromatografía es común para obtener el producto deseado con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: La 5-Aminothalidomida experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar los correspondientes derivados nitro o hidroxilamina.
Reducción: El compuesto se puede reducir para formar diferentes derivados reducidos.
Sustitución: El grupo amino puede participar en reacciones de sustitución con diversos electrófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.
Principales Productos Formados:
Oxidación: Derivados nitro o hidroxilamina.
Reducción: Derivados reducidos con diferentes grupos funcionales.
Sustitución: Derivados sustituidos con diversos grupos funcionales.
Comparación Con Compuestos Similares
Compuestos Similares:
Talidomida: El compuesto madre de la 5-Aminothalidomida, conocido por sus propiedades inmunomoduladoras y antiinflamatorias.
Lenalidomida: Un derivado de la talidomida con mayor potencia y menores efectos secundarios, utilizado en el tratamiento del mieloma múltiple.
Pomalidomida: Otro derivado de la talidomida con potentes propiedades anticancerígenas, utilizado en el tratamiento del mieloma múltiple.
Unicidad: La 5-Aminothalidomida es única debido a su unión específica a la cereblona y su papel como intermedio en la síntesis de diversos agentes terapéuticos. Su capacidad para modular múltiples objetivos moleculares y vías la convierte en un compuesto valioso en la investigación científica y el desarrollo de fármacos .
Propiedades
IUPAC Name |
5-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4,14H2,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICWMVJMJVXCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431253 | |
| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191732-76-0 | |
| Record name | 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














